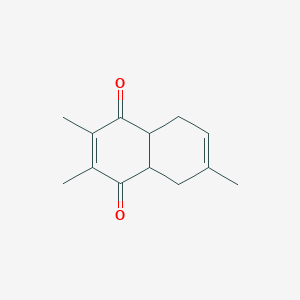
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is an organic compound with a complex structure It belongs to the class of naphthalene derivatives and is characterized by the presence of multiple methyl groups and a tetrahydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts. This process involves the addition of hydrogen to the naphthalene ring, resulting in the formation of the tetrahydronaphthalene structure .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production often involves large-scale reactors and continuous flow systems to ensure efficient and cost-effective synthesis .
化学反应分析
Types of Reactions
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The methyl groups and other positions on the naphthalene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and halogens or other electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring .
科学研究应用
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another naphthalene derivative with multiple methyl groups.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A compound with a similar tetrahydronaphthalene core and methyl substitutions.
Uniqueness
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is unique due to its specific arrangement of methyl groups and the presence of a dione functional group.
属性
CAS 编号 |
59832-86-9 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
2,3,6-trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-7-4-5-10-11(6-7)13(15)9(3)8(2)12(10)14/h4,10-11H,5-6H2,1-3H3 |
InChI 键 |
SIVIRSQBJWMAEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2C(C1)C(=O)C(=C(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


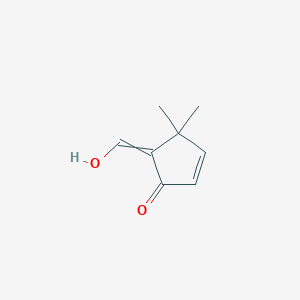
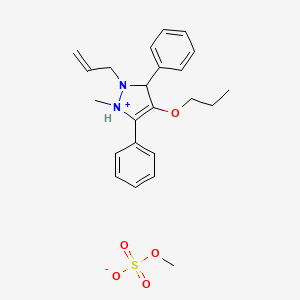

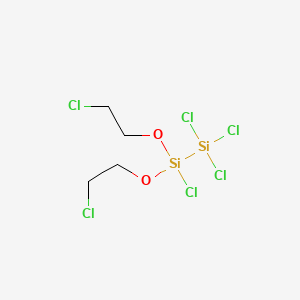
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

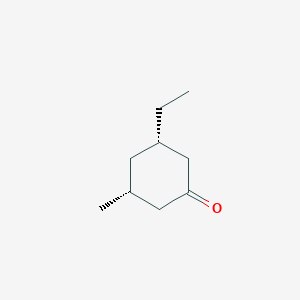
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
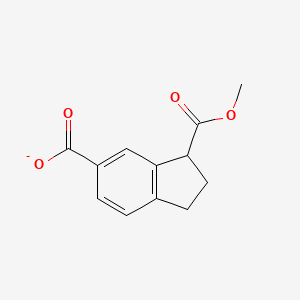
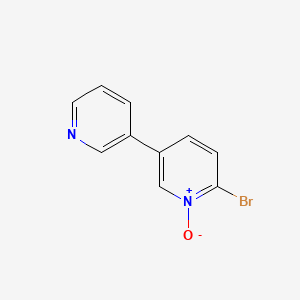

![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


